5-(4-Methylpiperazin-2-YL)-1,2,4-oxadiazol-3-amine belongs to the class of oxadiazoles, a group of heterocyclic compounds known for their diverse biological activities. Oxadiazoles are characterized by the presence of an oxadiazole ring, which consists of two nitrogen atoms and three carbon atoms. This specific compound has been studied for its potential as an anti-cancer agent and as an inhibitor of certain enzymes involved in neurological disorders .
The synthesis of 5-(4-Methylpiperazin-2-YL)-1,2,4-oxadiazol-3-amine can be achieved through several methods. A common approach involves the reaction of 4-methylpiperazine with amidoxime derivatives or carboxylic acids under acidic conditions. Here are the key steps typically involved in its synthesis:
The reaction conditions such as temperature, solvent choice (often polar aprotic solvents like dimethylformamide), and catalyst presence can significantly influence the yield and purity of the final product .
The molecular structure of 5-(4-Methylpiperazin-2-YL)-1,2,4-oxadiazol-3-amine can be described as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure. For example, NMR can reveal distinct chemical shifts corresponding to the hydrogen atoms in the piperazine and oxadiazole moieties .
5-(4-Methylpiperazin-2-YL)-1,2,4-oxadiazol-3-amine can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound to enhance its biological activity or solubility .
The mechanism of action for 5-(4-Methylpiperazin-2-YL)-1,2,4-oxadiazol-3-amine is primarily linked to its ability to interact with specific biological targets:
The detailed molecular interactions often require further investigation using techniques like molecular docking studies to elucidate binding affinities and interaction modes with target proteins .
The physical and chemical properties of 5-(4-Methylpiperazin-2-YL)-1,2,4-oxadiazol-3-amine include:
These properties are crucial for determining its suitability for various applications in pharmaceuticals .
The applications of 5-(4-Methylpiperazin-2-YL)-1,2,4-oxadiazol-3-amine span several fields:
Ongoing research aims to optimize its efficacy and explore new therapeutic avenues based on its chemical properties .
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms, distinguished by its high aromaticity reduction relative to benzene. This unique electronic configuration enables significant dipole moments (≈3.5 Debye) and metabolic stability, making it an exceptional bioisostere for ester and amide functionalities. The ring’s hydrolytic resistance addresses the instability of amide bonds under physiological conditions, while its planar structure facilitates π-stacking interactions with biological targets. The 3- and 5-positions allow bidirectional diversification, enabling precise modulation of pharmacodynamic and pharmacokinetic properties. For example, the 5-position can be tailored with lipophilic groups to enhance membrane permeability, while the 3-position accommodates hydrogen-bond donors/acceptors for target engagement [2] [8].
Table 1: Bioisosteric Equivalence of 1,2,4-Oxadiazole
Original Functional Group | 1,2,4-Oxadiazole Replacement | Key Advantages |
---|---|---|
Amide (-CONR-) | 1,2,4-Oxadiazole ring | Enhanced metabolic stability, reduced hydrolysis |
Ester (-COOR) | 1,2,4-Oxadiazole ring | Improved resistance to esterases |
Carboxylic acid (-COOH) | Tetrazole (via isosteric analogy) | Increased lipophilicity and bioavailability |
This bioisosteric utility is exemplified in drug design, such as replacing the labile ester in prodrugs like azilsartan medoxomil with oxadiazole to improve oral bioavailability [8]. Quantum mechanical studies confirm that oxadiazoles participate in hydrogen bonding and dipole-dipole interactions comparable to amides, explaining their efficacy in conserving biological activity while optimizing drug-like properties [1] [10].
The medicinal exploration of 1,2,4-oxadiazoles began in the 1940s, culminating in the 1960s approval of oxolamine—a cough suppressant featuring a 1,2,4-oxadiazole core. This milestone validated the ring’s biological compatibility. Subsequent decades witnessed strategic innovations:
Table 2: Historical Milestones in 1,2,4-Oxadiazole Therapeutics
Compound (Approval Year) | Therapeutic Category | Key Structural Feature |
---|---|---|
Oxolamine (1960s) | Antitussive | 3-(Diethylaminoethyl)-5-phenyl-1,2,4-oxadiazole |
Ataluren (2014) | Genetic disorder therapy | 3-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoic acid |
Ozanimod (2020) | Sphingosine-1-phosphate modulator | 5-(3-Chloro-4-((R)-2,3-dihydroxypropoxy)benzyl)-N-ethyloxadiazole-2-carboxamide |
Recent synthetic advances, such as room-temperature cyclizations using tetrabutylammonium fluoride (TBAF), have accelerated the development of thermally sensitive derivatives like those bearing amino acids or peptides [8]. Natural products like phidianidines (isolated from marine mollusks) further underscore the ring’s biological relevance, exhibiting cytotoxic and protein-tyrosine phosphatase inhibitory activities [2].
5-Substituted-1,2,4-oxadiazoles represent a strategically optimized subclass, where the 5-position modification fine-tunes target affinity, selectivity, and ADMET profiles. Key therapeutic applications include:
Table 3: Biologically Active 5-Substituted-1,2,4-Oxadiazoles
Compound | Biological Target | Key Activity |
---|---|---|
5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-amine | Acetylcholinesterase | IC50 = 12.8–99.2 µM (AChE inhibition) |
AR-A000002 | 5-HT1B autoreceptor | Ki = 1.1 nM (gp5-HT1B binding) |
3-(4-Fluorophenyl)-5-(piperazin-1-yl)-1,2,4-oxadiazole | Butyrylcholinesterase | IC50 = 5.07 µM (Selective BuChE inhibition) |
5-(2-Aminophenyl)-3-(trifluoromethyl)-1,2,4-oxadiazole | 3-Hydroxykynurenine transaminase | Larvicidal activity (LC50 ≈ 15 ppm) |
Structure-activity relationship (SAR) studies reveal that 5-heteroaryl groups (e.g., pyridyl, thienyl) augment target engagement via π-stacking or hydrogen bonding, while 5-alkyl chains enhance membrane penetration. For instance, in BuChE inhibitors, 5-(4-methylpiperazinyl) substitution boosts selectivity over AChE by >19-fold due to optimal accommodation in BuChE’s expansive gorge [10]. Molecular modeling confirms that 5-substituents critically influence binding pose: electron-withdrawing groups (e.g., -CF3) deepen penetration into hydrophobic pockets, while basic amines (e.g., piperazinyl) form salt bridges with conserved aspartate residues [7] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7